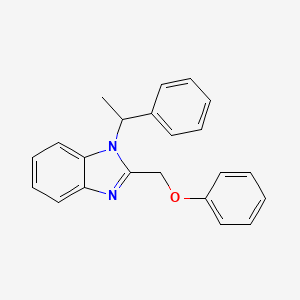

2-(phenoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

2-(phenoxymethyl)-1-(1-phenylethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O/c1-17(18-10-4-2-5-11-18)24-21-15-9-8-14-20(21)23-22(24)16-25-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGZNQUGWDODBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, a study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways, leading to the release of pro-apoptotic factors and subsequent caspase activation .

Table 1: Anticancer Activity of Related Benzodiazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2g | MDA-MB-231 | 16.38 | Apoptosis via mitochondrial pathway |

| 2a | HCT116 | 29.39 | Apoptosis induction |

| 3g | A549 (Lung cancer) | 33.10 | Caspase activation |

Antifungal Activity

The antifungal properties of benzodiazole derivatives have also been investigated. Compounds similar to 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole were tested against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL depending on the substituents present on the benzodiazole ring .

Table 2: Antifungal Activity of Benzodiazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Candida albicans | 64 |

| Compound 2 | Aspergillus niger | 128 |

| Compound 3 | Candida krusei | 256 |

Anti-inflammatory and Analgesic Effects

Benzodiazole derivatives have shown potential as anti-inflammatory agents. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Additionally, some compounds have been evaluated for analgesic effects in animal models, showing efficacy comparable to standard analgesics .

Neuroprotective Effects

Recent research has focused on the neuroprotective properties of benzodiazole derivatives, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds have been shown to inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration. This inhibition may help in reducing oxidative stress and improving cognitive function .

Case Studies

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A clinical study evaluated the effects of a series of benzodiazole derivatives on breast cancer cell lines. The results indicated that certain substitutions on the benzodiazole ring significantly enhanced cytotoxicity against MDA-MB-231 cells. The most effective compound demonstrated an IC50 value significantly lower than standard chemotherapeutics used in clinical settings .

Case Study 2: Antifungal Activity Against Clinical Isolates

In another study, the antifungal efficacy of various benzodiazole derivatives was assessed against clinical isolates of Candida albicans. The findings revealed that specific modifications to the chemical structure led to improved antifungal activity, providing insights for developing new antifungal agents .

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(phenoxymethyl)-1H-benzimidazole

- 1-(1-phenylethyl)-1H-benzimidazole

- 2-(phenoxymethyl)-1H-benzimidazole derivatives

Uniqueness

2-(phenoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole stands out due to its unique combination of the phenoxymethyl and phenylethyl groups attached to the benzimidazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(Phenoxymethyl)-1-(1-phenylethyl)-1H-1,3-benzodiazole is a synthetic compound belonging to the benzimidazole family. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of this compound, characterized by the presence of phenoxymethyl and phenylethyl groups, contributes to its diverse biological properties.

- IUPAC Name : 2-(phenoxymethyl)-1-(1-phenylethyl)benzimidazole

- Molecular Formula : C22H20N2O

- Molecular Weight : 336.41 g/mol

- InChI : InChI=1S/C22H20N2O/c1-17(18-10-4-2-5-11-18)24-21-15-9-8-14-20(21)23-22(24)16-25-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3

Biological Activities

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have indicated that compounds within the benzimidazole family exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzodiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential therapeutic applications .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, certain benzimidazole derivatives have demonstrated cytotoxic effects against multiple human tumor cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antifungal Activity

In addition to antibacterial properties, 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzodiazole has shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger. These findings suggest that this compound could be a candidate for developing antifungal therapies .

The biological activity of 2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzodiazole is thought to be mediated through its interaction with specific molecular targets within cells. This includes binding to enzymes and receptors involved in critical cellular pathways, leading to alterations in their activity. For instance, it may inhibit DNA synthesis or interfere with protein function essential for cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of benzimidazole derivatives on MDA-MB-231 cells. The results showed that certain derivatives exhibited significant antiproliferative activity with IC50 values as low as 16 μM, indicating strong potential for further development as anticancer agents .

- Antimicrobial Efficacy Assessment : Another research focused on evaluating the antimicrobial properties of benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The study reported MIC values that suggest these compounds could serve as lead candidates for antibiotic development .

Q & A

Q. What protocols ensure reproducibility in multi-step synthetic procedures?

- Methodology :

- Detailed reaction logs : Document exact molar ratios, solvent grades, and purification steps (e.g., column chromatography with hexane/ethyl acetate gradients) .

- Batch-to-batch analysis : Compare NMR and HPLC data across batches to detect impurities (e.g., unreacted starting materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.